molecular formula C8H14ClNO2 B2710025 N-(2-chloroethyl)oxane-4-carboxamide CAS No. 1339771-70-8

N-(2-chloroethyl)oxane-4-carboxamide

Cat. No.: B2710025
CAS No.: 1339771-70-8
M. Wt: 191.66
InChI Key: DJNZYAAPFABAGO-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)oxane-4-carboxamide is a synthetic organic compound characterized by a chloroethylamine group (-NH-(CH₂)₂-Cl) attached to the oxane (tetrahydropyran) ring via a carboxamide linkage. The oxane ring provides a six-membered oxygen-containing heterocycle, which influences the compound’s solubility, stability, and reactivity. This structure is analogous to other carboxamide derivatives but distinct in its combination of a chloroethylamine side chain and an oxane backbone.

Properties

IUPAC Name

N-(2-chloroethyl)oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c9-3-4-10-8(11)7-1-5-12-6-2-7/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNZYAAPFABAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)oxane-4-carboxamide typically involves the reaction of 2-chloroethylamine with oxane-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane , and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(2-chloroethyl)oxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-chloroethyl)oxane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)oxane-4-carboxamide involves its interaction with specific molecular targets within cells. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-chloroethyl)oxane-4-carboxamide with compounds sharing key functional groups or structural motifs, such as chloroethylamine, carboxamide linkages, or heterocyclic backbones.

Structural Analogues with Chloroethylamine Side Chains
Compound Name Core Structure Key Functional Groups Biological Activity/Application Reference
N-(2-chloroethyl)morpholine Morpholine ring Chloroethylamine, tertiary amine Antimicrobial (Gram-positive bacteria)
N-(2-chloroethyl)piperidine Piperidine ring Chloroethylamine, tertiary amine Antifungal (Candida albicans)
N-(2-chloroethyl)pyrrolidine Pyrrolidine ring Chloroethylamine, tertiary amine Antifungal (Aspergillus niger)
This compound Oxane ring Chloroethylamine, carboxamide Hypothesized: Anticancer/antimicrobial (based on structural analogs)

Key Observations :

  • The oxane ring in this compound may confer enhanced solubility compared to piperidine or pyrrolidine analogs due to the oxygen atom’s polarity .
  • Chloroethylamine groups are critical for alkylating activity , which disrupts DNA replication in cancer cells or microbial pathogens. This mechanism is shared with nitrosoureas like N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU), which cross-link DNA strands .
Carboxamide Derivatives with Heterocyclic Backbones
Compound Name Heterocycle Substituents Activity Reference
4-[2-(cyclopropanesulfonamido)pyrimidin-4-yl]-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide Oxane, pyrimidine Sulfonamide, ethoxypyrazine CTP synthase inhibitor (anticancer)
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide Chromene Sulfamoylphenyl, ketone Synthetic intermediate (no bioactivity reported)
This compound Oxane Chloroethylamine Potential alkylating agent (theoretical)

Key Observations :

  • The oxane-carboxamide scaffold is utilized in anticancer agents (e.g., dencatistat in ), suggesting that this compound could similarly target enzyme pathways.
  • Unlike sulfonamide or chromene derivatives, the chloroethyl group in the target compound prioritizes alkylation over hydrogen-bonding interactions .
Alkylating Activity
  • Mechanism : The chloroethyl group undergoes hydrolysis to form reactive ethylenimine intermediates, enabling covalent binding to DNA bases (e.g., guanine N7 or cytosine N3) .
  • Comparison with Nitrosoureas :
    • BCNU exhibits dual alkylating and carbamoylating activity, whereas this compound likely lacks carbamoylating functionality, reducing toxicity risks .
    • Oxane’s oxygen atom may enhance water solubility , improving bioavailability compared to lipophilic nitrosoureas .
Antimicrobial Potential
  • Compounds with chloroethylamine side chains (e.g., N-(2-chloroethyl)morpholine) show activity against Staphylococcus aureus and Candida albicans at MIC values of 8–32 µg/mL .
  • The oxane ring’s polarity may enhance cell membrane penetration in Gram-negative bacteria, though this remains untested for the target compound .

Biological Activity

N-(2-chloroethyl)oxane-4-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₇H₈ClN₃O₂ and features a chloroethyl group attached to an oxane ring with a carboxamide functional group. This structure enables the compound to engage in various chemical reactions, such as nucleophilic substitutions and modifications of biological macromolecules like proteins and nucleic acids.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound can inhibit specific enzymes by modifying their active sites.
  • Disruption of Cellular Processes : By altering protein functions, it can interfere with cellular signaling pathways and metabolic processes.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
Antitumor Activity Exhibits cytotoxic effects against various cancer cell lines, potentially useful in cancer therapy.,
Enzyme Inhibition Inhibits specific enzymes involved in metabolic pathways, affecting cellular functions.,
Protein Modification Alters protein structures through covalent bonding, impacting their functionality.,
Potential as a Biochemical Probe Investigated for use in studying protein interactions and cellular processes.,

Antitumor Activity

A study conducted by researchers assessed the cytotoxic effects of this compound on various cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The compound demonstrated significant inhibitory effects with IC₅₀ values indicating potent activity against these cell lines. The mechanism was attributed to its ability to induce apoptosis through enzyme inhibition and disruption of cell cycle progression .

Enzyme Inhibition Studies

In another investigation, this compound was tested for its inhibitory effects on key metabolic enzymes. Results showed that the compound effectively inhibited enzymes involved in glycolysis and lipid metabolism, suggesting potential applications in metabolic disorders. The study highlighted the importance of structural modifications to enhance selectivity and potency.

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